2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound featuring multiple fused ring systems, including benzothiolo, pyrimidin, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiolo-Pyrimidin Intermediate: This step involves the cyclization of appropriate thiol and amine precursors under acidic or basic conditions to form the benzothiolo-pyrimidin core.
Alkylation: The intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl linker.
Coupling with Isoquinoline Derivative: The final step involves coupling the alkylated intermediate with a benzo[de]isoquinoline-1,3-dione derivative under conditions that promote nucleophilic substitution or condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiolo ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structural complexity suggests it might interact with multiple biological pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its polycyclic aromatic structure.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzothiolo and isoquinoline moieties could facilitate binding to specific molecular targets, while the pyrimidin ring might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione can be compared with other polycyclic compounds such as:
- Benzothiazoles
- Isoquinolines
- Pyrimidines
Uniqueness
What sets this compound apart is the combination of these three distinct moieties in a single molecule, which could confer unique chemical and biological properties not seen in simpler analogs. This structural complexity allows for a broader range of interactions and applications.
Conclusion
2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-1 Its synthesis involves multiple steps, each requiring careful optimization
Properties
CAS No. |
302949-20-8 |
---|---|
Molecular Formula |
C24H19N3O3S |
Molecular Weight |
429.49 |
IUPAC Name |
2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H19N3O3S/c28-21-20-14-7-1-2-10-17(14)31-22(20)26-18(25-21)11-12-27-23(29)15-8-3-5-13-6-4-9-16(19(13)15)24(27)30/h3-6,8-9H,1-2,7,10-12H2,(H,25,26,28) |
InChI Key |
HFXSEGVJFPYSAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
solubility |
not available |
Origin of Product |
United States |
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